molecular formula C7H8N2O4 B097036 2,6-Dimethoxy-3-nitropyridine CAS No. 18677-41-3

2,6-Dimethoxy-3-nitropyridine

Cat. No.: B097036
CAS No.: 18677-41-3
M. Wt: 184.15 g/mol
InChI Key: HZVWNFPJKCNELX-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetics and Reactivity in Nitration

  • Electrophilic Substitution of Heteroaromatic Compounds: A study by Johnson, Katritzky, and Viney (1967) on the nitration of pyridines, including 2,6-Dimethoxy-3-nitropyridine, provides insight into the kinetic criteria and relative reactivities in electrophilic substitution. This research contributes to understanding the synthetic applications of substituted pyridines (Johnson, Katritzky, & Viney, 1967).

Molecular Structure and Vibrational Properties

  • Characterization Using Density Functional Theory (DFT): Yıldırım et al. (2011) conducted a comprehensive study using DFT to identify and analyze the molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges of compounds similar to this compound. This research aids in understanding the compound's molecular behavior (Yıldırım et al., 2011).

Crystallography and Physicochemical Properties

  • Crystal Structures of Pyridinate Dianions: Kuz’mina et al. (2004) explored the molecular and crystal structures of sodium 2,3,5,6-tetraoxo-4-nitropyridinate and related compounds. The study provides valuable data on the spectroscopic characteristics and physicochemical properties of these compounds (Kuz’mina et al., 2004).

Interaction and Hydrogen Bonding Analysis

  • Effect of Intermolecular Interactions on Crystal Structure: Hanuza et al. (1998) investigated the crystal structure and vibrational properties of 2,6-dimethyl-4-nitropyridine N-oxide. Their research discusses the impact of hydrogen bonding on the crystal structure, offering insights into the behavior of similar compounds like this compound (Hanuza et al., 1998).

Bioinorganic Chemistry Implications

  • Acidity of Nitroxyl (HNO) in Coordination Compounds: Levin et al. (2018) demonstrated that the acidity of nitroxyl, which is structurally related to this compound, can significantly change based on its coordination environment. This finding has profound implications in bioinorganic chemistry (Levin et al., 2018).

Safety and Hazards

The safety information for 2,6-Dimethoxy-3-nitropyridine indicates that it may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include wearing suitable gloves, protective clothing, and eye protection .

Properties

IUPAC Name

2,6-dimethoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-6-4-3-5(9(10)11)7(8-6)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVWNFPJKCNELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351956
Record name 2,6-Dimethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18677-41-3
Record name 2,6-Dimethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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